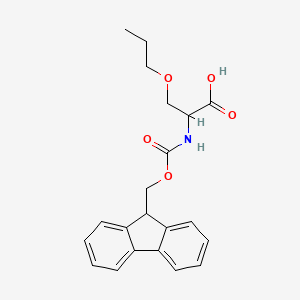

N-Fmoc-O-propyl-D-serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-O-propyl-D-Serin ist ein Derivat der Aminosäure Serin, bei dem die Hydroxylgruppe von Serin durch eine Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe geschützt ist und die Aminogruppe durch eine Propylgruppe substituiert ist. Diese Verbindung wird aufgrund ihrer Stabilität und einfachen Entschützung häufig in der Peptidsynthese und anderen organischen Synthesen eingesetzt.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

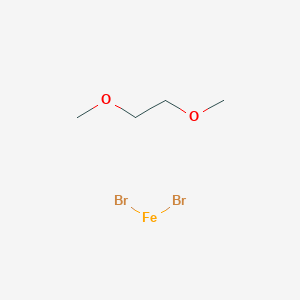

Die Synthese von N-Fmoc-O-propyl-D-Serin umfasst typischerweise den Schutz der Hydroxylgruppe von Serin mit der Fmoc-Gruppe. Dies kann durch Umsetzen von Serin mit Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumhydrogencarbonat in einer wässrigen Dioxanlösung erreicht werden . Die Propylgruppe kann durch verschiedene Alkylierungsreaktionen eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Fmoc-O-propyl-D-Serin folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung automatisierter Peptidsynthesizer und großtechnischer Reaktoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken ist in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Fmoc-O-propyl-D-Serin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Entschützung: Die Fmoc-Gruppe kann mit einer Base wie Piperidin in N,N-Dimethylformamid (DMF) entfernt werden.

Substitutionsreaktionen: Die Hydroxylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF wird üblicherweise für die Fmoc-Entschützung verwendet.

Substitution: Alkylhalogenide und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) können für Oxidationsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen entschützte Serinderivate, substituierte Serinverbindungen sowie oxidierte oder reduzierte Serinderivate.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-O-propyl-D-Serin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Synthese von Peptiden und anderen komplexen organischen Molekülen verwendet.

Biologie: Es dient als Baustein für die Synthese von biologisch aktiven Peptiden und Proteinen.

Medizin: Es wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-O-propyl-D-Serin beinhaltet in erster Linie seine Rolle als geschütztes Aminosäurederivat in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert so unerwünschte Nebenreaktionen. Die Propylgruppe sorgt für zusätzliche Stabilität und Funktionalität der Verbindung. Die Entschützung der Fmoc-Gruppe erfolgt durch einen basenkatalysierten Eliminierungsmechanismus .

Wirkmechanismus

The mechanism of action of N-Fmoc-O-propyl-D-serine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The propyl group provides additional stability and functionality to the compound. The deprotection of the Fmoc group is achieved through a base-catalyzed elimination mechanism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Fmoc-O-tert-butyl-D-Serin: Ähnlich wie N-Fmoc-O-propyl-D-Serin, jedoch mit einer tert-Butylgruppe anstelle einer Propylgruppe.

N-Fmoc-O-methyl-D-Serin: Enthält eine Methylgruppe anstelle einer Propylgruppe.

N-Fmoc-O-ethyl-D-Serin: Enthält eine Ethylgruppe anstelle einer Propylgruppe.

Einzigartigkeit

N-Fmoc-O-propyl-D-Serin ist aufgrund seiner spezifischen Propylsubstitution einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische Eigenschaften und Reaktivität bietet. Die Propylgruppe bietet ein Gleichgewicht zwischen sterischer Hinderung und Reaktivität, wodurch sie sich für verschiedene synthetische Anwendungen eignet.

Eigenschaften

Molekularformel |

C21H23NO5 |

|---|---|

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |

InChI |

InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

ZMBUQXDXHBJSFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)

![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)

![5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12305804.png)

![N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B12305853.png)

![9-Acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12305858.png)

![4-(3-Methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12305863.png)

![rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans](/img/structure/B12305865.png)